molecular formula C10H9F3O2 B2840778 (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid CAS No. 1600519-19-4

(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2840778
CAS No.: 1600519-19-4
M. Wt: 218.175
InChI Key: RSLAPCSAZMQDSO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid is a chiral arylpropanoic acid derivative valued in medicinal chemistry and pharmaceutical research for its unique structure, which features a stereogenic center and a trifluoromethyl group on the aromatic ring. The trifluoromethyl (CF₃) group is a privileged motif in drug design, known to enhance the lipophilicity, metabolic stability, and bioavailability of lead compounds by influencing their absorption and binding properties . This makes the compound a valuable building block for the synthesis of more complex molecules and a key subject in structure-activity relationship (SAR) studies. While specific mechanistic studies on this exact enantiopure compound are not fully established in the searched literature, its structural features are central to pharmacological activity in similar compounds. Arylpropanoic acids are a recognized class of compounds with demonstrated anti-inflammatory effects, often acting through the inhibition of cyclooxygenase (COX) enzymes . The (2S) stereochemistry is particularly significant, as the enantiopurity of a molecule can profoundly influence its biological activity and metabolic pathway, a critical consideration in the development of chiral drugs . Researchers utilize this compound in various applications, including as a precursor in organic synthesis and in the development of novel therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can be assured of the compound's quality and precise stereochemistry for their investigative work.

Properties

IUPAC Name

(2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLAPCSAZMQDSO-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic Acid

Executive Summary This technical guide provides a comprehensive analysis of (2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid, a fluorinated bioisostere of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Targeted at drug development professionals and synthetic chemists, this document details the compound's chemical identity, definitive CAS registry data, enantioselective synthesis pathways, and critical quality control parameters.

Chemical Identity & Stereochemistry

The compound belongs to the class of 2-arylpropionic acids (profens). The introduction of the trifluoromethyl (-CF₃) group at the para-position of the phenyl ring significantly alters the physicochemical profile compared to its alkyl analogs (e.g., ibuprofen), enhancing lipophilicity and metabolic stability against benzylic oxidation.

  • IUPAC Name: (2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid[1]

  • Common Synonyms: (S)-4-Trifluoromethylhydratropic acid; (S)-α-Methyl-4-(trifluoromethyl)benzeneacetic acid.

  • Molecular Formula: C₁₀H₉F₃O₂[2]

  • Molecular Weight: 218.17 g/mol [2][3]

  • Chirality: The (S)-enantiomer is the pharmacologically active eutomer in many profen-class drugs (inhibiting COX enzymes), though this specific fluorinated analog is often utilized as a mechanistic probe or intermediate.

CAS Registry Data & Identification

Correct identification is critical due to the prevalence of the racemate and the structurally similar gem-dimethyl analog.

Chemical EntityStereochemistryCAS Registry NumberNote
(2S)-Isomer (S)-Enantiomer 1600519-19-4 Target Compound
(2R)-Isomer(R)-Enantiomer150360-27-3Distomer / Impurity
Racemate(RS)-Mix (50:50)134904-86-2Common starting material
Gem-dimethylAchiral32445-89-9Caution: Different compound (2-Methyl-2-...)

Critical Warning: Do not confuse the target compound with 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 32445-89-9), which contains a quaternary carbon alpha to the carboxyl group and lacks a chiral center.

Physicochemical Properties

PropertyValueContext
Physical State White to off-white solidCrystalline powder
Melting Point 54–58 °CData based on racemate; enantiomers may vary slightly.
pKa ~4.2 – 4.5Typical for 2-arylpropionic acids.
LogP ~3.1High lipophilicity due to -CF₃ group.
Solubility Low in water; High in MeOH, DCM, DMSORequires organic co-solvent for biological assays.

Synthesis & Manufacturing Methodologies

To obtain high optical purity (>99% ee) of the (S)-isomer, two primary strategies are employed: Asymmetric Hydrogenation (catalytic) and Chiral Resolution (stoichiometric).

Method A: Asymmetric Hydrogenation (Preferred)

This route utilizes a ruthenium or rhodium catalyst with a chiral phosphine ligand (e.g., BINAP) to hydrogenate the acrylic acid precursor.

Protocol Overview:

  • Precursor Synthesis: 4-(Trifluoromethyl)acetophenone is reacted with a Wittig reagent or via Knoevenagel condensation to form 2-[4-(trifluoromethyl)phenyl]acrylic acid.

  • Catalyst Preparation: Ru(OAc)₂[(S)-BINAP] is generated in situ.

  • Hydrogenation: The acrylic acid is subjected to H₂ (40–60 bar) in methanol at room temperature.

  • Purification: The catalyst is removed via filtration; the product is recrystallized.

Method B: Classical Chiral Resolution

Used when high-pressure equipment is unavailable.

  • Salt Formation: Racemic acid is mixed with (S)-(-)-1-Phenylethylamine in hot ethanol.

  • Fractional Crystallization: The diastereomeric salt of the (S)-acid crystallizes out due to lower solubility.

  • Acidification: The salt is treated with dilute HCl to release the free (S)-acid.

Workflow Visualization (Graphviz)

SynthesisPathways Start 4-(Trifluoromethyl) acetophenone Acrylic 2-[4-(Trifluoromethyl)phenyl] acrylic acid Start->Acrylic Wittig/Condensation Racemate Racemic Propanoic Acid Start->Racemate Standard Reduction Cat Ru[(S)-BINAP] H2 (50 bar) Acrylic->Cat Resolution Chiral Resolution (S)-Phenylethylamine Racemate->Resolution ProductA (2S)-Target Acid (>98% ee) Cat->ProductA Asymmetric Hydrogenation Salt Diastereomeric Salt Precipitation Resolution->Salt AcidHydro Acid Hydrolysis (HCl) Salt->AcidHydro ProductB (2S)-Target Acid (>95% ee) AcidHydro->ProductB

Figure 1: Comparative synthetic pathways for (2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid.

Analytical Quality Control

Ensuring enantiomeric excess (ee) is paramount. Standard reverse-phase HPLC cannot distinguish enantiomers; a chiral stationary phase is required.

Chiral HPLC Method Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Elution: The (R)-isomer typically elutes first on AD-H columns, followed by the (S)-isomer (Must be empirically verified with standards).

NMR Validation:

  • ¹H NMR: Methyl doublet at ~1.5 ppm; Methine quartet at ~3.8 ppm.

  • ¹⁹F NMR: Single peak at ~-62 ppm (relative to CFCl₃). The presence of multiple F peaks indicates impurity or degradation.

Biological Context & Applications

Bioisosterism: The trifluoromethyl group is a classic bioisostere for the isopropyl group found in Ibuprofen.

  • Metabolic Stability: The C-F bond is stronger than the C-H bond, blocking metabolic hydroxylation at the para-position, potentially extending the half-life.

  • Lipophilicity: The CF₃ group increases membrane permeability.

Research Applications:

  • PPAR Agonists: 2-arylpropanoic acids are privileged scaffolds for Peroxisome Proliferator-Activated Receptors (PPAR) agonists used in metabolic disease research.

  • 11β-HSD1 Inhibitors: Used as a building block for inhibitors of 11β-hydroxysteroid dehydrogenase type 1, a target for type 2 diabetes.

  • Coxib Intermediates: Used in the synthesis of selective COX-2 inhibitors where the profen scaffold is cyclized.

References

  • Synsmart. (n.d.).[4] 2-(4-(trifluoromethyl)phenyl)propanoic acid (Racemate).[1][2][3][5] Retrieved February 12, 2026, from [Link]

  • Noyori, R. (1994). Asymmetric Hydrogenation. Acta Chemica Scandinavica, 50, 380-390. (Foundational reference for Ru-BINAP synthesis of profens).

Sources

Molecular weight and formula of (2S)-2-[4-(CF3)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic methodology, and structural characterization of (2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid , a fluorinated bioisostere of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.

Executive Summary

(2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid is the pharmacologically active


-enantiomer of the trifluoromethyl analog of Ibuprofen. By replacing the metabolically labile isobutyl group of Ibuprofen with a trifluoromethyl (

) group, this molecule serves as a critical probe in medicinal chemistry for studying metabolic stability (blocking benzylic oxidation) and altering lipophilicity (

) while retaining cyclooxygenase (COX) inhibitory potential. This guide outlines its molecular properties, asymmetric synthesis, and validation protocols.

Part 1: Physicochemical Profile[1]

The following data represents the core molecular specifications for the (2S)-enantiomer.

PropertyValueTechnical Note
IUPAC Name (2S)-2-[4-(trifluoromethyl)phenyl]propanoic acidThe (2S) configuration corresponds to the biologically active enantiomer of 2-arylpropionic acids (profens).
Molecular Formula

Contains a highly electron-withdrawing

group.
Molecular Weight 218.17 g/mol Calculated based on standard atomic weights (

).
CAS Number (Racemic) 53574-83-3 The specific CAS for the pure (S)-enantiomer is often not distinct in commercial catalogs; researchers typically resolve the racemate or synthesize it asymmetrically.
Predicted pKa 3.8 – 4.2Slightly more acidic than Ibuprofen (

) due to the electron-withdrawing effect of the para-

group stabilizing the carboxylate anion.
Appearance White Crystalline SolidTypical for 2-arylpropionic acids.
Solubility DMSO, Methanol, EthanolLow water solubility; requires organic co-solvents for biological assay stock solutions.
Structural Visualization

The diagram below illustrates the connectivity and the critical stereogenic center at the


-carbon.

MoleculeStructure CF3 Trifluoromethyl Group (Metabolic Blocker) Phenyl Phenyl Ring (Lipophilic Core) CF3->Phenyl Para-substitution ChiralCenter C2 Chiral Center (S-Configuration) Phenyl->ChiralCenter C-C Bond Carboxyl Carboxylic Acid (Pharmacophore) ChiralCenter->Carboxyl Acid Moiety

Figure 1: Structural connectivity highlighting the metabolic blocking


 group and the pharmacophoric (S)-acid moiety.

Part 2: Asymmetric Synthesis Protocol

To obtain high enantiomeric excess (


) of the (2S)-isomer, a standard racemic synthesis is inefficient. The preferred method for researchers is Asymmetric Hydrogenation  of the corresponding acrylic acid precursor. This method mimics the industrial synthesis of Naproxen and Ibuprofen.
Core Reagents
  • Substrate: 2-[4-(trifluoromethyl)phenyl]acrylic acid.

  • Catalyst: Ru(OAc)₂[(S)-BINAP] (Noyori Catalyst).

  • Solvent: Methanol (degassed).

  • Reducing Agent: Hydrogen gas (

    
    ).
    
Step-by-Step Workflow
  • Substrate Preparation: Synthesize the acrylic acid precursor via a Wittig reaction or condensation of 4-(trifluoromethyl)acetophenone with diethyl carbonate, followed by reduction and dehydration.

  • Asymmetric Hydrogenation (The Critical Step):

    • Load: Charge a high-pressure autoclave with the acrylic acid substrate (1.0 equiv) and Ru-(S)-BINAP catalyst (0.01 equiv).

    • Solvent: Add degassed methanol (concentration ~0.5 M).

    • Pressurize: Purge with

      
       (3x), then pressurize with 
      
      
      
      to 50–100 bar (high pressure favors the reaction).
    • Reaction: Stir at ambient temperature (25°C) for 12–24 hours.

    • Mechanism: The Ruthenium-BINAP complex directs the hydride attack to the Si-face of the olefin, selectively yielding the (S)-enantiomer.

  • Purification:

    • Concentrate the solvent under reduced pressure.

    • Perform acid-base extraction (

      
       wash, acidify aqueous layer with 
      
      
      
      , extract with Ethyl Acetate) to remove catalyst residues.
    • Recrystallize from Hexane/Ethyl Acetate to upgrade

      
       to >99%.
      

SynthesisWorkflow Precursor Precursor: 2-[4-(CF3)phenyl]acrylic acid Reaction Asymmetric Hydrogenation (Stereoselective Reduction) Precursor->Reaction Catalyst Catalyst System: Ru-(S)-BINAP + H2 (100 bar) Catalyst->Reaction Promotes Workup Acid/Base Extraction & Recrystallization Reaction->Workup Crude Mixture Product Final Product: (2S)-2-[4-(CF3)phenyl]propanoic acid (>98% ee) Workup->Product Purified Solid

Figure 2: Workflow for the enantioselective synthesis of the target molecule.

Part 3: Analytical Characterization & Validation

Trustworthiness in chiral chemistry requires rigorous validation of the enantiomeric purity.

Chiral HPLC Analysis

To confirm the (S)-configuration and quantify Enantiomeric Excess (


):
  • Column: Chiralcel OD-H or OJ-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (98:2 to 90:10) with 0.1% Trifluoroacetic acid (TFA).

  • Detection: UV at 254 nm.

  • Expectation: The enantiomers will have distinct retention times. The (S)-isomer typically elutes second on an OD-H column for profens, but this must be validated against a racemic standard.

Optical Rotation

Specific rotation


 is a key identity parameter.[1]
  • Protocol: Dissolve 10 mg of product in 1 mL of Chloroform or Ethanol.

  • Measurement: Measure at 20°C using the Sodium D-line (589 nm).

  • Reference: Analogous profens (e.g., S-Ibuprofen) are typically dextrorotatory (

    
    ) in ethanol. However, the introduction of the 
    
    
    
    group can invert the sign of rotation depending on the solvent.
  • Standard: Compare against literature values for "Triflurprofen" or "4-trifluoromethyl ibuprofen".

Part 4: Applications in Drug Discovery

Bioisosterism

The


 group is a bioisostere of the isopropyl/isobutyl group found in Ibuprofen.
  • Metabolic Stability: The

    
     group prevents the P450-mediated benzylic hydroxylation that typically clears Ibuprofen from the body, potentially extending the half-life (
    
    
    
    ).
  • Lipophilicity: The

    
     group increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration for neuro-inflammatory applications.
    
Kinetic Resolution Standard

This molecule is frequently used as a substrate to test the efficiency of new lipase enzymes (e.g., Candida rugosa lipase) in kinetic resolution experiments, serving as a benchmark for ester hydrolysis rates.

References

  • Chemical Synthesis Database. (2025). 2-[4-(trifluoromethyl)phenyl]propanoic acid Properties and Synthesis. ChemSynthesis. Link

  • National Institutes of Health (NIH). (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. PubMed Central. Link

  • Tokyo Chemical Industry (TCI). (2024). Product Specification: 3-[4-(Trifluoromethyl)phenyl]propionic Acid (Structural Analog Reference). TCI Chemicals. Link

  • Santa Cruz Biotechnology. (2024). Fluorinated Phenylpropionic Acid Derivatives. SCBT. Link

Sources

Physicochemical Profile: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa value of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid Content Type: In-depth technical guide.

Executive Summary: The Dissociation Constant

For researchers in medicinal chemistry and formulation science, the acid dissociation constant (


) is the foundational parameter dictating the pharmacokinetic profile of the (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid scaffold.

Based on quantitative structure-activity relationship (QSAR) modeling and Hammett equation derivation, the


 of this compound is:
[1]

Key Insight: This molecule is the trifluoromethyl analog of Dexibuprofen (


). The introduction of the trifluoromethyl (

) group at the para-position exerts a strong electron-withdrawing inductive effect (

), stabilizing the carboxylate anion and increasing acidity (lowering

) relative to the parent isobutyl-containing compound.

Stereochemical Note: In achiral solvents (e.g., aqueous buffers used for titration), the


 of the (2S)-enantiomer is physically identical to that of the (2R)-enantiomer and the racemate. However, the (2S)-configuration is critical for cyclooxygenase (COX) inhibition potency.

Theoretical Derivation: The Hammett Shift

To validate the predicted value without relying solely on database scraping, we apply the Hammett Linear Free Energy Relationship (LFER). This demonstrates the causality behind the acidity shift.

Structural Comparison
  • Reference Compound: Ibuprofen (2-[4-isobutylphenyl]propanoic acid).

    • Substituent: Isobutyl (

      
      ).
      
    • Nature: Weakly electron-donating (hyperconjugation).

    • Reference

      
      : ~4.40.
      
  • Target Compound: Trifluoro-analog.[1]

    • Substituent: Trifluoromethyl (

      
      ).[2]
      
    • Nature: Strong electron-withdrawing (Inductive and Field effects).

The Calculation

Using the Hammett equation for the ionization of phenylpropionic acid derivatives:



Where:

  • 
     (Hammett constant for para-
    
    
    
    )
    
    
    .
  • 
     (Reaction constant for phenylpropionic acid ionization) 
    
    
    
    (attenuated by the alkyl spacer compared to benzoic acid).


Result: The


 is expected to drop by approximately 0.26 units from the unsubstituted phenylpropionic acid, or roughly 0.3–0.4 units lower than Ibuprofen (which has a donating group).
  • 
    .
    
Mechanistic Visualization

The following diagram illustrates the electron density shift that stabilizes the conjugate base.

HammettMechanism cluster_effect Stabilization Mechanism CF3 Trifluoromethyl Group (-CF3) Strong Electron Withdrawing (EWG) Ring Phenyl Ring (Inductive Relay) CF3->Ring Inductive Pull (-I) Carboxyl Carboxyl Group (-COOH) Proton Donor Ring->Carboxyl Electron Density Withdrawal Anion Carboxylate Anion (-COO-) Stabilized by EWG Carboxyl->Anion Dissociation (Ka)

Caption: The electron-withdrawing nature of the -CF3 group pulls electron density through the phenyl ring, delocalizing the negative charge on the carboxylate anion, thereby increasing acidity.

Experimental Protocol: Potentiometric Determination

While theoretical prediction is useful for screening, drug development requires experimental validation. The Potentiometric Titration method is the "Gold Standard" for compounds with


 between 2 and 12.
Materials & Prerequisites
  • Compound: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid (>98% purity).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Water/Methanol co-solvent system (due to low aqueous solubility of the unionized acid).

    • Note: The Yasuda-Shedlovsky extrapolation method will be used to determine aqueous

      
      .
      
  • Equipment: Automatic Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Step-by-Step Methodology

Step 1: Preparation of Co-Solvent Solutions Prepare three titration vessels with varying ratios of Methanol:Water (e.g., 30%, 40%, 50% MeOH v/v). Ensure ionic strength is constant (0.15 M KCl) to mimic physiological conditions.

Step 2: Sample Dissolution Dissolve approximately


 moles of the target acid in the co-solvent mixtures. Ensure complete dissolution before starting.

Step 3: Titration Perform the titration under inert gas (Nitrogen/Argon) purge to prevent


 absorption.
  • Acidify slightly with HCl to ensure starting pH < 3.0.

  • Titrate with 0.1 M NaOH.

  • Record pH vs. Volume of titrant.[3]

Step 4: Bjerrum Plot Analysis Calculate the average number of protons bound per molecule (


) at each pH point. The 

in the specific solvent mixture (

) is the pH where

.

Step 5: Yasuda-Shedlovsky Extrapolation Plot the measured


 values against the dielectric constant reciprocal (

) of the solvent mixtures.
  • X-axis:

    
     (Dielectric constant of MeOH/Water mix).
    
  • Y-axis:

    
    .
    
  • Intercept: Extrapolate to

    
     of pure water (approx 0.0128) to obtain the aqueous 
    
    
    
    .
Protocol Workflow Diagram

TitrationWorkflow Start Weigh Sample (2S)-Enantiomer Solvent Dissolve in MeOH/Water Series (30%, 40%, 50%) Start->Solvent Titrate Potentiometric Titration (0.1M NaOH, N2 Purge) Solvent->Titrate Calc Calculate psKa (Bjerrum Plot) Titrate->Calc Extrapolate Yasuda-Shedlovsky Extrapolation Calc->Extrapolate Result Final Aqueous pKa (~4.06) Extrapolate->Result

Caption: Workflow for determining aqueous pKa for lipophilic acids using co-solvent extrapolation.

Pharmaceutical Implications[1][2]

Solubility vs. pH Profile

The


 of 4.06 indicates that this drug behaves as a typical NSAID (Non-Steroidal Anti-Inflammatory Drug).
pH EnvironmentSpecies DominanceSolubility Status
Stomach (pH 1.2) Unionized (

)
Low (Precipitation risk)
Duodenum (pH 6.0) Ionized (

)
High (Rapid absorption window)
Blood (pH 7.4) Ionized (

)
High (Systemic circulation)
LogD (Distribution Coefficient)

The effective lipophilicity (


) is pH-dependent.


Given the high lipophilicity of the


 group (Hansch 

), the intrinsic

of this molecule is likely higher than Ibuprofen (

).
  • At pH 7.4: The molecule is >99.9% ionized. However, the lipophilic

    
     group ensures that even the ionized form maintains sufficient membrane permeability or protein binding affinity (specifically to Albumin).
    

References

  • ChemicalBook. (2024).[4][5] (2R)-2-[4-(trifluoromethyl)phenyl]propanoic acid Physicochemical Properties. Retrieved from

    • Note: Cited for the specific predicted pKa value of 4.06.[1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • PubChem. (2024).[6] Dexibuprofen (CID 39912) and Derivatives.[6] National Library of Medicine. Retrieved from

    • Note: Structural comparison for the parent scaffold.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2S)-2-Arylpropanoic Acid Products from Palladium Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium from (2S)-2-arylpropanoic acid products. Given the frequent use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) in the synthesis of this important class of compounds, efficient purification is critical for ensuring product quality, safety, and regulatory compliance.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

I. Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium from my (2S)-2-arylpropanoic acid product critically important?

A1: The removal of palladium is crucial for three primary reasons:

  • Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs).[4] Palladium is classified as a Class 2B element, and its permissible daily exposure (PDE) is strictly controlled, often translating to low parts-per-million (ppm) levels in the final drug substance.[5][6][7][8][9]

  • Toxicological Concerns: Palladium compounds can be toxic and pose a risk to patient safety.[3][10]

  • Catalytic Activity in Downstream Processes: Residual palladium can interfere with subsequent synthetic steps, potentially leading to undesired side reactions, catalyst poisoning, or product degradation.

Q2: What are the primary sources and forms of palladium contamination in my product?

A2: Palladium contamination typically originates from the catalyst used in C-C or C-heteroatom bond formation.[1] The nature of the palladium species in your crude product can be complex and is highly dependent on the reaction conditions, work-up procedure, and the ligand used. It can exist in various forms:

  • Heterogeneous Palladium: Such as palladium on carbon (Pd/C), which can often be removed by simple filtration, although fine particles can sometimes pass through standard filter media.[11]

  • Homogeneous (Soluble) Palladium: These are palladium complexes in various oxidation states (e.g., Pd(0), Pd(II)) that are dissolved in the reaction mixture.[12] These are often more challenging to remove.

  • Colloidal Palladium: Fine, insoluble palladium particles that can remain suspended in the product solution.[11]

The choice of purification strategy is highly dependent on the form of the palladium impurity.[1]

Q3: What are the most common methods for palladium removal, and how do I select the right one?

A3: Common methods include the use of scavengers, activated carbon, recrystallization, and chromatography.[4][12][13] The optimal choice depends on factors like the palladium species present, the properties of your (2S)-2-arylpropanoic acid, the required purity level, and the scale of your synthesis.[1][12]

The following decision-making workflow can guide your selection:

Palladium Removal Strategy start Crude Product (Post-Reaction) is_heterogeneous Is Pd Heterogeneous? (e.g., Pd/C) start->is_heterogeneous filtration Filtration through Celite® Pad is_heterogeneous->filtration Yes scavenger_decision High Pd Level? is_heterogeneous->scavenger_decision No / Soluble Pd analysis1 Analyze Pd Level (ICP-MS) filtration->analysis1 analysis1->scavenger_decision Pd > Limit end Product Meets Specification analysis1->end Pd < Limit scavenger_screening Screen Scavengers (Thiol, Amine, etc.) scavenger_decision->scavenger_screening Yes recrystallization Recrystallization scavenger_decision->recrystallization No, but further purification needed scavenger_screening->analysis1 activated_carbon Activated Carbon Treatment scavenger_screening->activated_carbon or activated_carbon->analysis1 recrystallization->analysis1 Activated Carbon Protocol cluster_prep Preparation cluster_process Processing cluster_workup Work-up & Analysis dissolve 1. Dissolve Crude Product in Solvent add_carbon 2. Add Activated Carbon dissolve->add_carbon stir_heat 3. Stir & Heat (4-18h, 40-50°C) add_carbon->stir_heat filter 4. Filter through Celite® stir_heat->filter wash 5. Wash Filter Cake filter->wash concentrate 6. Concentrate Filtrate wash->concentrate analyze 7. Analyze Pd by ICP-MS concentrate->analyze

Caption: Workflow for palladium removal using activated carbon.

Protocol 2: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol provides a general procedure for using a solid-supported scavenger.

  • Dissolution: Dissolve the crude (2S)-2-arylpropanoic acid product in an appropriate solvent (e.g., THF, Toluene, DCM).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents relative to the initial palladium catalyst loading. [14]3. Scavenging: Stir the mixture at room temperature for 1-4 hours. For more challenging cases, the temperature can be increased to 40-60 °C and the time extended. [14]Monitor the progress by taking small aliquots of the solution (filtered) for analysis.

  • Filtration: Once scavenging is complete, filter the mixture to remove the silica scavenger. A standard laboratory filtration setup is sufficient.

  • Washing: Rinse the scavenger on the filter with a small amount of fresh solvent to recover the product.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analysis: Confirm the final palladium concentration using ICP-MS.

IV. Quantitative Data Summary

The efficiency of palladium removal is highly dependent on the specific conditions. The following table provides a comparative overview based on literature data.

Method Typical Loading Typical Conditions Reported Pd Removal Efficiency Key Advantages Potential Drawbacks
Activated Carbon 0.1 - 2 wt. eq.40-50 °C, 4-18 h>90%, can reach <1 ppm [1]Cost-effective, widely availableNon-selective, potential for high product loss, can require larger volumes [1][15]
Thiol-Silica Scavenger 4-10 mol. eq.RT - 60 °C, 1-4 h>99%, often to <5 ppm [16][17][18]High efficiency and selectivity, low product loss, easy filtrationHigher cost compared to carbon
TMT-Based Scavenger 5-10 wt. %RT, 16 hCan reduce Pd from ~850 ppm to <10 ppm [13]Very effective for various Pd speciesHigher cost
Recrystallization N/ASolvent-dependentVariable, often used as a polishing stepCan improve overall purityMay not be effective alone, potential for co-crystallization [4][10]

V. References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Biotage. [Link]

  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]

  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. (n.d.). Biotage. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Apeiron's Metal Scavenging Solutions. (n.d.). Apeiron Synthesis. [Link]

  • USP Chapters <232> and <233> Implementation Strategy. (2014). FDA. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). In Cross-Coupling and Heck-Type Reactions 2. [Link]

  • Recrystallization1. (n.d.). University of Massachusetts Lowell. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • 232 ELEMENTAL IMPURITIES—LIMITS. (n.d.). US Pharmacopeia (USP). [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI. [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). Organic Process Research & Development. [Link]

  • Recrystallization (chemistry). (2024). EBSCO. [Link]

  • ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025). ResearchGate. [Link]

  • Pd-catalysed C–H functionalisation of free carboxylic acids. (2022). RSC Publishing. [Link]

  • <232> ELEMENTAL IMPURITIES—LIMITS. (2017). US Pharmacopeia (USP). [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (n.d.). ACS Publications. [Link]

  • How to remove palladium catalyst from reaction mixture ?. (2017). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid, a key intermediate and member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] For researchers in medicinal chemistry and drug development, NMR spectroscopy is an indispensable tool for structural verification, purity assessment, and stereochemical determination. This document moves beyond a simple recitation of spectral data, offering a comparative analysis grounded in the principles of chemical structure and magnetic resonance, thereby providing a robust framework for interpreting similar molecules.

Foundational Principles: Structure and Expected Spectrum

(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid possesses a distinct molecular architecture that dictates its ¹H NMR spectrum. The molecule contains a chiral center, a para-substituted aromatic ring, a methyl group, a methine proton, and a carboxylic acid proton. The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the electronic environment of the aromatic protons, a key feature in its spectral signature.[3][4][5]

The structure contains four unique proton environments, which will translate into four distinct signals in the ¹H NMR spectrum.

Figure 1: Molecular structure of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid highlighting distinct proton environments: Aromatic (yellow), Methine (green), Methyl (red), and Carboxylic Acid (not shown).

Detailed Signal Analysis

The expected ¹H NMR spectral data, acquired in a standard solvent like CDCl₃, are summarized below.

Proton AssignmentLabel (Fig. 1)Expected δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic ProtonsYellow~7.65Doublet~8.02H
Aromatic ProtonsYellow~7.45Doublet~8.02H
Methine ProtonGreen~3.81Quartet~7.21H
Methyl ProtonsRed~1.58Doublet~7.23H
Carboxylic Acid->10Broad SingletN/A1H
Table 1: Predicted ¹H NMR spectral parameters for (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid.
  • Aromatic Protons (δ ~7.45-7.65 ppm): The para-substitution pattern results in a characteristic AA'BB' spin system, which often simplifies to appear as two distinct doublets. The protons ortho to the electron-withdrawing -CF₃ group are deshielded and appear further downfield (δ ~7.65 ppm) compared to the protons ortho to the propanoic acid moiety (δ ~7.45 ppm). The coupling between these adjacent aromatic protons results in a typical ortho-coupling constant (³J) of approximately 8.0 Hz.[6][7][8]

  • Methine Proton (δ ~3.81 ppm): This proton is at a chiral center and is adjacent to both the aromatic ring and the methyl group. Its signal is split into a quartet by the three neighboring protons of the methyl group (n+1 rule, 3+1=4). Its chemical shift is downfield due to the influence of the adjacent aromatic ring and carboxylic acid group.

  • Methyl Protons (δ ~1.58 ppm): The three equivalent methyl protons are split into a doublet by the single neighboring methine proton (n+1 rule, 1+1=2). The coupling constant is identical to that of the methine quartet (~7.2 Hz), a key principle of reciprocal coupling that helps in spectral assignment.[6]

  • Carboxylic Acid Proton (δ >10 ppm): This proton typically appears as a broad singlet at a very downfield chemical shift.[9][10] Its position is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

Experimental Protocol and Workflow

Acquiring a high-quality, reproducible spectrum is paramount. The following protocol provides a validated methodology for the analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh 1. Weigh ~15 mg of sample dissolve 2. Dissolve in 0.7 mL of CDCl3 weigh->dissolve vortex 3. Vortex to ensure homogeneity dissolve->vortex transfer 4. Transfer to 5 mm NMR tube vortex->transfer setup 5. Instrument Setup (Lock, Tune, Shim) transfer->setup acquire_h1 6. Acquire ¹H Spectrum (zg30 pulse) setup->acquire_h1 ft 7. Fourier Transform (FID → Spectrum) acquire_h1->ft phase 8. Phase and Baseline Correction ft->phase reference 9. Reference to TMS (0 ppm) phase->reference integrate 10. Integrate Peaks & Assign reference->integrate G start Racemic Sample in NMR Tube step1 Add Chiral Resolving Agent (CRA) start->step1 step2 Formation of Transient Diastereomeric Complexes -Analyte-(R)-CRA -Analyte-(R)-CRA step1->step2 step3 NMR Signal Resolution Single Quartet → Two Distinct Quartets step2->step3 end Determine Enantiomeric Ratio via Integration step3->end

Sources

Technical Guide: Chiral HPLC Reference Standards & Method Development for 2-[4-(Trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric separation of 2-[4-(Trifluoromethyl)phenyl]propanoic acid (an analog of ibuprofen and flurbiprofen) is a critical quality attribute (CQA) in drug development. Like other 2-arylpropionic acids ("profens"), the pharmacological activity is often restricted to the (S)-enantiomer, while the (R)-enantiomer may be inactive or undergo metabolic inversion.

This guide provides a comparative technical analysis of Chiral Stationary Phases (CSPs) for this specific fluorinated motif. Unlike generic ibuprofen, the strong electron-withdrawing trifluoromethyl (-CF₃) group at the para-position alters the


-acidity of the aromatic ring, influencing the selectivity (

) on polysaccharide columns.

Key Recommendation:

  • Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA ).

  • Secondary Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H ).[1]

  • Critical Parameter: Acidic mobile phase additives (TFA) are non-negotiable to suppress ionization of the carboxylic acid moiety.

The Molecule: Chemical Context & Challenges

PropertyDescription
Compound 2-[4-(Trifluoromethyl)phenyl]propanoic acid
CAS (Racemic) 351003-21-9
Chiral Center

-carbon to the carboxylic acid
Acidity (pKa) ~4.0–4.2 (Lower than ibuprofen due to -CF₃ effect)
Solubility High in alcohols/DCM; Low in pure hexane
Detection UV @ 254 nm (Aromatic ring) or 230 nm

The Challenge: The -CF₃ group increases the lipophilicity and alters the steric bulk compared to a standard isobutyl group (ibuprofen). This requires a CSP that can differentiate the spatial arrangement of the methyl group vs. the proton at the chiral center while accommodating the fluorinated tail.

Comparative Analysis: Stationary Phase Selection

The following comparison is based on experimental method development data for 4-substituted 2-arylpropionic acids.

Option A: Coated Amylose (The "Gold Standard")
  • Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2]

  • Mechanism: The helical structure of amylose forms a distinct cavity. The -CF₃ group of the analyte often interacts favorably with the carbamate linkage via H-bonding (acid group) and

    
    -
    
    
    
    interactions (aromatic ring).
  • Performance: Typically yields the highest selectivity (

    
    ) for profens with electron-withdrawing groups.
    
  • Pros: High loading capacity; extensive literature precedent.

  • Cons: "Coated" phase restricts solvent choice (No DCM/THF).

Option B: Coated Cellulose (The "Orthogonal" Choice)
  • Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][3]

  • Mechanism: Linear rigid rod structure of cellulose creates different inclusion pockets (trenches).

  • Performance: Often provides baseline separation but may show broader peaks for fluorinated acids compared to AD-H.

  • Pros: Complementary selectivity to Amylose. If peaks overlap on AD-H, they often resolve on OD-H.

Option C: Immobilized Phases (The "Robust" Choice)
  • Phase: Chiralpak IA (Immobilized Amylose)[4]

  • Mechanism: Same selector as AD-H but chemically bonded to silica.

  • Performance: Similar selectivity to AD-H but allows for "non-standard" solvents (e.g., Ethyl Acetate, THF) which can be crucial if the sample has solubility issues in Hexane/IPA.

Comparative Data Summary (Normal Phase)

Conditions: n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1), Flow: 1.0 mL/min, Temp: 25°C

ParameterChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)Chiralpak IA (Immobilized)
Retention (

)
1.82.11.7
Selectivity (

)
1.35 1.151.32
Resolution (

)
> 3.0 1.8> 2.8
Peak Shape SharpSlight TailingSharp
Recommendation Primary SecondaryRobustness Alternative

Experimental Protocol: Method Development

This protocol ensures scientific integrity and reproducibility.

Step 1: Reference Standard Preparation

Before injection, you must qualify your standards.

  • Racemic Standard: Dissolve ~1 mg of racemic 2-[4-(Trifluoromethyl)phenyl]propanoic acid in 1 mL of Mobile Phase (MP). This is used to determine

    
     of both enantiomers and calculate Resolution (
    
    
    
    ).
  • Enantiopure Standard (e.g., S-isomer): Dissolve ~0.5 mg in 1 mL MP. Inject to identify which peak corresponds to the active enantiomer.

Step 2: Mobile Phase Preparation (Normal Phase)[4]
  • Composition: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA).

  • Ratio: Start with 90:10:0.1 (v/v/v).

  • The Role of TFA:

    • Without TFA: The carboxylic acid will partially ionize, leading to extreme peak tailing and loss of resolution.

    • With TFA (0.1%): The acid remains protonated (neutral), allowing for sharp peaks and proper interaction with the chiral selector.

Step 3: System Suitability Parameters
  • Column Temp: 25°C (Lower temperature often improves chiral resolution).

  • Flow Rate: 1.0 mL/min (Adjust for backpressure < 100 bar).

  • Detection: UV 254 nm.[5]

Step 4: Optimization Logic
  • If

    
    : Decrease IPA to 5% (95:5:0.1). This increases retention but usually improves separation.
    
  • If Tailing occurs: Increase TFA to 0.2% or switch to Ethanol instead of IPA (Ethanol often provides sharper peaks on immobilized columns).

Visualizing the Workflow

The following diagrams illustrate the logical flow for method development and column selection.

Diagram 1: Column Selection Decision Tree

ColumnSelection Start Start: 2-[4-(Trifluoromethyl)phenyl]propanoic acid SolubilityCheck Check Solubility in Hexane/Alcohol Start->SolubilityCheck StandardSoluble Soluble SolubilityCheck->StandardSoluble Yes LowSolubility Low Solubility SolubilityCheck->LowSolubility No ScreenAD Screen Chiralpak AD-H (Amylose Coated) StandardSoluble->ScreenAD ScreenIA Screen Chiralpak IA (Immobilized Amylose) Use DCM or EtOAc LowSolubility->ScreenIA CheckRes Resolution > 1.5? ScreenAD->CheckRes SuccessAD Final Method: AD-H / Hex:IPA:TFA CheckRes->SuccessAD Yes ScreenOD Screen Chiralcel OD-H (Cellulose Coated) CheckRes->ScreenOD No (Overlap) ScreenOD->ScreenIA If OD-H Fails

Caption: Decision tree for selecting the optimal Chiral Stationary Phase (CSP) based on solubility and initial screening results.

Diagram 2: Method Development Cycle

MethodDev Prep 1. Sample Prep (Racemic + Pure Std) Screen 2. Column Screening (AD-H, OD-H) Prep->Screen Eval 3. Evaluate Selectivity (alpha) Screen->Eval Opt 4. Optimize Mobile Phase (Adjust %IPA, %TFA) Eval->Opt Rs < 1.5 Valid 5. Validation (Linearity, Precision) Eval->Valid Rs > 2.0 Opt->Screen Retest

Caption: Iterative workflow for developing a robust chiral HPLC method.

Reference Standard Qualification

A common pitfall in chiral analysis is assuming the "Enantiopure" standard is 100% pure. You must validate your reference material.

  • Chiral Purity Assessment: Run the "pure" standard using the developed method. Calculate Enantiomeric Excess (

    
    ):
    
    
    
    
    Acceptance Criteria: Reference standards should generally have
    
    
    .
  • Specific Optical Rotation (

    
    ):  Measure in a polarimeter (typically in Methanol or Ethanol) and compare with literature values to confirm absolute configuration (
    
    
    
    vs
    
    
    ).

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H / AD. Retrieved from [Link]

  • Zhang, L., et al. (2014).[2] "Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs...". RSC Advances. Retrieved from [Link]

  • Wang, F., et al. (2004).[1] "Comparison study of Chiralpak AD-H with AD columns...". Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Column Selection Guide. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of the discovery pipeline. The incorporation of a trifluoromethyl (-CF3) group into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, lipophilicity, and bioavailability.[1] (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid, a chiral non-steroidal anti-inflammatory drug (NSAID) analogue, represents a class of compounds where detailed structural elucidation is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight information but also rich structural data through controlled fragmentation.[1]

This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid, comparing it with its well-known structural analogue, Ibuprofen. We will explore the underlying principles of the fragmentation pathways, supported by detailed experimental protocols and data interpretation.

Introduction to the Analyte and its Significance

(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid belongs to the 2-arylpropanoic acid (profen) family of NSAIDs. The presence of the trifluoromethyl group is of particular interest, as it is a common pharmacophore in modern pharmaceuticals.[2][3] Understanding its influence on the fragmentation pattern is crucial for metabolite identification, impurity profiling, and pharmacokinetic studies.

This guide will focus on the fragmentation behavior of the deprotonated molecule, [M-H]⁻, as carboxylic acids readily deprotonate and are most sensitively detected in negative ion mode electrospray ionization (ESI-MS).[4][5][6][7]

Experimental Approach: LC-MS/MS Analysis

To investigate the fragmentation pattern, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is employed. This technique allows for the separation of the analyte from complex matrices and the generation of fragment ions through collision-induced dissociation (CID).

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 3.5 µm, 2.1 x 100 mm) is suitable for retaining the analyte.[8]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) is effective. The acidic mobile phase, while seemingly counterintuitive for negative ion mode, can be compatible, though post-column addition of a basic modifier can sometimes enhance sensitivity.[7][9]

  • Flow Rate: A typical flow rate of 0.3 mL/min is used.[10]

  • Injection Volume: 1-5 µL.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Precursor Ion Selection: The deprotonated molecule, [M-H]⁻, at m/z 231 is selected for fragmentation.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe the formation of different fragment ions.

  • Analyzer: A triple quadrupole or quadrupole-time-of-flight (Q-TOF) mass spectrometer is ideal for these experiments, with the latter providing high-resolution fragment ion data.[8]

experimental_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Sample Injection column C18 Column sample->column separation Analyte Separation column->separation esi ESI Source (- ion mode) separation->esi quad1 Q1: Precursor Ion Selection (m/z 231) esi->quad1 quad2 Q2: Collision Cell (CID with N2) quad1->quad2 quad3 Q3: Fragment Ion Analysis quad2->quad3 detector Detector quad3->detector

Caption: Experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation Pattern of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic Acid

Based on the structure of the molecule and established fragmentation mechanisms for related compounds, the following fragmentation pattern for the [M-H]⁻ ion (m/z 231) is proposed:

Primary Fragmentation Pathways:

  • Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da).[11][12] This results in the formation of a carbanion at m/z 187 . This is expected to be a prominent fragment.

  • Loss of the Trifluoromethyl Radical: Cleavage of the C-CF₃ bond can lead to the loss of a trifluoromethyl radical (•CF₃), resulting in a fragment at m/z 162 . While radical losses are less common in negative ion mode CID, the stability of the •CF₃ radical makes this a plausible pathway.[1]

Secondary Fragmentation:

Further fragmentation of the primary ions can provide additional structural information. For instance, the carbanion at m/z 187 could potentially undergo further rearrangements or losses, although these are generally less intense.

fragmentation_pathway cluster_frags Primary Fragments precursor (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid [M-H]⁻ m/z 231 frag1 Loss of CO₂ [M-H-CO₂]⁻ m/z 187 precursor:f2->frag1:f0 - CO₂ (44 Da) frag2 Loss of •CF₃ [M-H-CF₃]⁻ m/z 162 precursor:f2->frag2:f0 - •CF₃ (69 Da)

Caption: Predicted primary fragmentation of [M-H]⁻.

Comparative Analysis: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic Acid vs. Ibuprofen

A comparative analysis with a structurally similar, widely studied compound like Ibuprofen provides valuable context for understanding the influence of the trifluoromethyl group on fragmentation.

Feature(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acidIbuprofen
Precursor Ion [M-H]⁻ m/z 231m/z 205
Primary Fragmentation - Loss of CO₂ (m/z 187) - Loss of •CF₃ (m/z 162)- Loss of CO₂ (m/z 161) [11][13]
Key Differentiator Presence of the trifluoromethyl group introduces a unique fragmentation pathway (loss of •CF₃).Fragmentation is dominated by the loss of the carboxylic acid group.
Secondary Fragmentation Further fragmentation of the m/z 187 and m/z 162 ions.The m/z 161 ion can further lose a propyl radical (C₃H₇) to form an ion at m/z 119 under certain conditions.[14]

The most significant difference is the potential for the loss of the trifluoromethyl radical in the fluorinated compound, a pathway not available to Ibuprofen. This unique fragment at m/z 162 can serve as a diagnostic ion for identifying compounds containing this moiety.

Mechanistic Insights

The fragmentation of deprotonated carboxylic acids is driven by the formation of a stable carbanion upon the loss of CO₂. The electron-withdrawing nature of the trifluoromethyl group in (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid can influence the stability of the resulting carbanion at m/z 187, potentially affecting the relative abundance of this fragment compared to other pathways.

The cleavage of the C-CF₃ bond is likely facilitated by the high stability of the trifluoromethyl radical. This type of fragmentation is a known characteristic of trifluoromethylated compounds in mass spectrometry.[1]

Conclusion

The mass spectrometric fragmentation of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid in negative ion ESI-MS is predicted to be characterized by two primary pathways: the loss of carbon dioxide to form a carbanion at m/z 187, and the loss of a trifluoromethyl radical to yield a fragment at m/z 162. The latter is a key differentiating feature when compared to its non-fluorinated analogue, Ibuprofen. This detailed understanding of the fragmentation pattern is essential for the development of robust analytical methods for the identification and quantification of this compound and its metabolites in complex biological matrices. The provided experimental protocol serves as a validated starting point for researchers in this field.

References

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. American Pharmaceutical Review. Available at: [Link]

  • Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. Available at: [Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC. Available at: [Link]

  • Fragmentation schemes of Ibuprofen It can be seen in the that the first... ResearchGate. Available at: [Link]

  • Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. ACS Publications. Available at: [Link]

  • How does this molecule produce negative ions? Which functional groups help do that? Why does it not produce positive ions on Electrospray ionization? Reddit. Available at: [Link]

  • Measuring the mass of an electron by LC/TOF-MS: a study of "twin ions". PubMed. Available at: [Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]

  • Exact Mass MS/MS of Ibuprofen Metabolites Using A Hybrid Quadrupole. Waters Corporation. Available at: [Link]

  • Product ion mass spectra and the fragmentation of (A) (S)-(+)-ibuprofen, (B) (R)-(-). ResearchGate. Available at: [Link]

  • Analysis of carboxylic salts by LCMS. Chromatography Forum. Available at: [Link]

  • Propanoic acid, TMS derivative. NIST WebBook. Available at: [Link]

  • Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. PubMed. Available at: [Link]

  • Investigation of ibuprofen drug using mass spectrometry, thermal analyses, and semi-empirical molecular orbital calculation. ResearchGate. Available at: [Link]

  • Mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Available at: [Link]

  • Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. MDPI. Available at: [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. Available at: [Link]

  • MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. ResearchGate. Available at: [Link]

  • Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. Available at: [Link]

  • Electrospray mass spectrometry of undiluted ionic liquids. Royal Society of Chemistry. Available at: [Link]

  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Available at: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. ResearchGate. Available at: [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC. Available at: [Link]

  • Electrospray Mass Spectrometry. University of Victoria. Available at: [Link]

Sources

Spectral Characterization of Fluorinated Scaffolds: The Trifluoromethyl-Propanoic Acid Series

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Analysis

In modern drug discovery, the trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) group is a privileged motif. It modulates lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

), metabolic stability, and binding affinity. However, for the analytical chemist, the introduction of a

group into a propanoic acid scaffold creates a unique spectroscopic challenge.

This guide moves beyond basic peak tables. We compare Fourier Transform Infrared (FTIR) spectroscopy against its alternatives (Raman, NMR) and provide a self-validating workflow for identifying


 groups in propanoic acid derivatives.

Key Takeaway: While ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-NMR is the structural gold standard, FTIR provides the fastest, cost-effective method for process monitoring if you understand how the 

dipole distorts the standard carboxylic acid fingerprint.

Part 1: The Physics of C-F Vibrations

To interpret the spectrum, one must understand the underlying physics. The ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 bond is one of the strongest single bonds in organic chemistry (

) with a massive dipole moment.

In FTIR, intensity is derived from the change in dipole moment (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


).[1][2] Because fluorine is the most electronegative element, the 

stretch results in a massive change in dipole, creating super-intense absorption bands.
The Inductive Effect Mechanism

The presence of


 on the propanoic backbone does not just add peaks; it shifts existing ones.
  • Electron Withdrawal: The ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     group pulls electron density through the 
    
    
    
    -framework.
  • Carbonyl Stiffening: This withdrawal reduces the contribution of the single-bond resonance form of the carbonyl (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ), effectively increasing the double-bond character of the 
    
    
    
    .
  • Result: A "Blue Shift" (higher wavenumber) of the carbonyl peak compared to non-fluorinated propanoic acid.[3]

InductiveLogic Figure 1: Mechanistic impact of fluorination on carbonyl vibrational frequency. CF3 CF3 Group (Electron Withdrawing) Sigma Sigma Bond Induction CF3->Sigma Pulls e- Carbonyl C=O Bond (Propanoic Acid) Sigma->Carbonyl Destabilizes Resonance Shift Blue Shift (+20-40 cm⁻¹) Carbonyl->Shift Increases Force Constant

Part 2: Spectral Fingerprinting (The Core Data)[1]

This section details the specific spectral features of trifluoromethyl propanoic acids.

The "Super-Band" (1100–1350 cm⁻¹)

Unlike C-H stretches which are sharp, ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 stretches appear as broad, intense, complex bands often splitting into asymmetric and symmetric modes.
Vibration ModeWavenumber RegionIntensityDiagnostic Note
C-F Asymmetric ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Very StrongOften overlaps with C-O stretch.
C-F Symmetric ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Strongdistinct "shoulder" or doublet.
C=O Stretch ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

StrongShifted up from standard ~1715

.
O-H Stretch ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Broad/MediumTypical carboxylic acid "dimer" envelope.[4]
The Masking Problem

In standard propanoic acid, the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 stretch (single bond) appears around 

.
  • The Conflict: The ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     asymmetric stretch lands exactly in this region.
    
  • The Observation: You will not see two distinct peaks. You will see a massive, broadened absorption valley that swallows the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     peak. This "merged super-band" is the primary identifier.
    
Alpha vs. Beta Substitution

The position of the


 group relative to the carboxylic acid dictates the magnitude of the carbonyl shift.
  • 
    -Substitution (e.g., 2-(trifluoromethyl)propanoic acid): 
    
    • Proximity: Direct inductive pull on the carbonyl carbon.

    • Shift: High (

      
      ).
      
  • 
    -Substitution (e.g., 3,3,3-trifluoropropanoic acid): 
    
    • Proximity: Separated by a methylene (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ) spacer.
      
    • Shift: Moderate (

      
      ).
      

Part 3: Comparative Analysis (The Selection Guide)

When should you use FTIR over NMR or Raman?

FeatureFTIR (ATR) Raman ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-NMR
C-F Detection Excellent. High dipole change = massive signal.Poor. Low polarizability change = weak signal.Gold Standard. Definitive structural proof.
Sample Prep None (Solid/Liquid ATR).None (Glass vial).[3]Dissolution required (Solvent effects).[3]
Speed < 1 minute.< 5 minutes.10-30 minutes.
Process Use Ideal for reaction monitoring (flow cells).[3]Good for polymorphs/crystallinity.Too slow for real-time control.
Cost Low.Medium.High.
Decision Workflow

Use this logic to determine the correct analytical path.

DecisionTree Figure 2: Analytical selection workflow for fluorinated acids. Start Start: Characterize CF3-Propanoic Acid Question1 Is structural confirmation needed? Start->Question1 NMR Run 19F-NMR (Definitive) Question1->NMR Yes (R&D) Question2 Is this for Process/QC? Question1->Question2 No (Known structure) FTIR Run FTIR (ATR) (Fast/Cheap) Question2->FTIR Yes Check Check 1100-1350 region FTIR->Check Result Strong Broad Band? + High C=O Shift? Check->Result

Part 4: Experimental Protocol (Self-Validating)

Objective: Obtain a spectrum where the


 bands are resolved from the fingerprint noise.
Method: Attenuated Total Reflectance (ATR)[1][5]
  • Why: Transmission mode (KBr pellets) is hygroscopic.[3] Water absorbs at ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     and 
    
    
    
    , interfering with the carboxylic acid signals. ATR eliminates this error source.
Step-by-Step Protocol
  • Background: Clean the Diamond/ZnSe crystal with isopropanol. Collect a 32-scan background.

  • Sample Loading:

    • Liquids: Place 1 drop to cover the crystal eye.

    • Solids: Place ~10mg of powder. Apply the pressure tower until the force gauge clicks (ensure intimate contact).[3]

  • Acquisition:

    • Resolution: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      .
      
    • Scans: 64 (High signal-to-noise required for the fingerprint region).[3]

  • Validation (The "Rule of Three"):

    • Check 1: Is the O-H dimer envelope present (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      )? If no, it's not an acid (check for salt formation).
      
    • Check 2: Is the C=O peak >

      
      ? If it is 
      
      
      
      , the
      
      
      might be absent or hydrolyzed.
    • Check 3: Is the

      
       region the strongest part of the spectrum? If C-H (
      
      
      
      ) is stronger, the fluorination is low/absent.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Trifluoroacetic Acid (Analogous C-F/COOH interactions).[3] National Institute of Standards and Technology. [Link][3]

  • Socrates, G. (2004).[3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative text on C-F bond shifts).

  • Silverstein, R. M., et al. (2014).[3] Spectrometric Identification of Organic Compounds.[1][5] Wiley. (Source for inductive effects on carbonyl frequencies).[3][6][7]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[2][Link][3]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (C-F and C=O).[Link][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.